REACTION_CXSMILES
|
I[CH2:2][CH3:3].[CH2:4]=[C:5]1[CH2:8][CH:7]([C:9]([OH:11])=[O:10])[CH2:6]1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C>[CH2:4]=[C:5]1[CH2:8][CH:7]([C:9]([O:11][CH2:2][CH3:3])=[O:10])[CH2:6]1 |f:2.3.4|
|
Name
|
|
Quantity
|
7.5 mL
|
Type
|
reactant
|
Smiles
|
ICC
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C=C1CC(C1)C(=O)O
|
Name
|
cesium carbonate
|
Quantity
|
56 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred for 16 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then partitioned between diethyl ether (1 L) and brine (1 L)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether (3×500 mL)
|
Type
|
WASH
|
Details
|
the combined organic phases washed with water (2×1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |